

Commercial production methods of high-purity 1-Hexene

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Compound of Interest

Compound Name: 1-Hexene

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An In-depth Technical Guide to the Commercial Production of High-Purity **1-Hexene**

Introduction

1-Hexene is a linear alpha-olefin (LAO) of significant industrial importance, primarily utilized as a comonomer in the production of polyethylene.^{[1][2][3]} Its incorporation into polyethylene, specifically Linear Low-Density Polyethylene (LLDPE) and High-Density Polyethylene (HDPE), enhances polymer properties such as tensile strength, impact resistance, and stress crack resistance.^{[1][2][4][5]} The growing demand for high-performance plastics has driven the development of highly selective and efficient "on-purpose" production methods for **1-hexene**, moving away from traditional non-selective oligomerization processes that yield a broad spectrum of alpha-olefins.^{[2][6][7]} This guide provides a detailed overview of the core commercial technologies for producing high-purity **1-hexene**, focusing on ethylene-based routes, purification strategies, and the underlying catalytic science.

Core Production Technologies

The vast majority of commercially produced **1-hexene** is synthesized from ethylene via oligomerization.^{[1][3]} These processes can be broadly categorized into two main types: selective "on-purpose" trimerization and non-selective "full-range" oligomerization.

On-Purpose Ethylene Trimerization

Selective trimerization of ethylene is the state-of-the-art method for producing high-purity **1-hexene**. This approach offers high selectivity, often exceeding 90%, and operates under milder conditions than full-range processes.^[7] The core of this technology lies in specialized catalyst systems, most commonly based on chromium.^{[8][9]}

Key Commercial Processes:

- **Chevron Phillips Chemical Process:** This is a leading commercial technology that utilizes a chromium-based catalyst system, often involving a pyrrole-based ligand, an aluminum alkyl co-catalyst, and a halide promoter.^{[6][10]} The reaction is typically carried out in a bubble column reactor using a solvent like cyclohexane.^[10] This process is renowned for its high selectivity and purity of the final **1-hexene** product.^[11]
- **Axens AlphaHexol™ Process:** This technology employs a homogeneous, soluble catalyst system to trimerize ethylene to **1-hexene** in the liquid phase.^[12] It is marketed as an efficient and cost-effective solution for producing high-purity comonomer grade **1-hexene**.^[12]
- **Mitsubishi Chemical Process:** Mitsubishi has developed an "On-Purpose Process" for **1-hexene** that features a proprietary catalyst system with high activity and selectivity (approximately 95%).^[7] This process is noted for its simple design and stable operation due to extremely low polyethylene byproduct formation.^[7]

Catalyst Chemistry: The mechanism for selective ethylene trimerization with chromium-based catalysts is believed to proceed through a metallacyclic intermediate.^{[6][8]} The process begins with the coordination of ethylene molecules to the chromium active center, followed by oxidative coupling to form a chromacyclopentane. Insertion of another ethylene molecule leads to a chromacycloheptane, which then undergoes reductive elimination to release **1-hexene** and regenerate the active catalyst.^[6]

Full-Range Ethylene Oligomerization

These processes produce a broad distribution of linear alpha-olefins (from C₄ to C₂₀+).^[2] While not selective for **1-hexene**, it is a significant component of the product slate. The desired **1-hexene** fraction must be separated from the mixture via distillation.

Key Commercial Processes:

- **Shell Higher Olefin Process (SHOP):** This well-established process uses a nickel-phosphine complex catalyst in a polar solvent like 1,4-butanediol.^{[13][14][15]} The process involves three main stages: ethylene oligomerization, isomerization, and metathesis to tailor the olefin distribution to market demands.^{[13][15]} While highly versatile for producing a range of olefins, the selectivity for **1-hexene** in the initial oligomerization step is governed by a statistical distribution (Schulz-Flory distribution).^[15]
- **Ziegler-Natta Catalysis:** Ziegler-Natta catalysts, typically based on titanium compounds combined with organoaluminum co-catalysts like triethylaluminum, can be used for ethylene oligomerization.^{[1][16]} These systems were among the first used for alpha-olefin production and generally produce a wide range of oligomers.^{[2][17]} The catalyst's composition and reaction conditions can influence the chain length distribution.

Other Production Routes

While less common for dedicated high-purity **1-hexene** production, other methods exist:

- **Fischer-Tropsch (FT) Synthesis:** In coal-to-liquids (CTL) or gas-to-liquids (GTL) plants, the Fischer-Tropsch process produces a wide array of hydrocarbons, including a fraction rich in linear alpha-olefins.^{[2][18][19]} High-purity **1-hexene** can then be extracted and purified from this stream.^{[2][20]} Sasol is a major company utilizing this approach.^[2]
- **Dehydration of Alcohols:** **1-Hexene** can be produced by the acid-catalyzed dehydration of 1-hexanol.^{[3][21][22]} This method is generally used on a smaller industrial scale and is not a primary route for comonomer-grade **1-hexene**.^[3]

High-Purity Purification Methods

Achieving the high purity required for polymerization (>99%) necessitates dedicated purification steps to remove byproducts and isomers.

- **Fractional Distillation:** This is the standard method for separating **1-hexene** from other alpha-olefins (like 1-butene and 1-octene) and solvents produced during the reaction.
- **Isomerization-Distillation:** A key challenge in purification is the removal of the isomer 2-ethyl-1-butene, which has a boiling point very close to **1-hexene**. A patented method involves selectively isomerizing 2-ethyl-1-butene into 3-methyl-2-pentene using an acidic catalyst

(e.g., modified alumina, silica-alumina, or a zeolite).[17][23] The resulting 3-methyl-2-pentene isomers have boiling points sufficiently different from **1-hexene**, allowing for efficient separation by conventional distillation.[17][23] This process can elevate **1-hexene** purity to levels equal to or greater than 99.5 wt%.[23]

Quantitative Data Summary

Table 1: Comparison of Commercial **1-Hexene** Production Processes

Feature	On-Purpose Trimerization (e.g., Chevron Phillips)	Full-Range Oligomerization (SHOP)
Primary Feedstock	Ethylene	Ethylene
Catalyst Type	Chromium-based systems[10]	Nickel-phosphine complex[13] [14]
Typical Solvent	Cyclohexane[10]	1,4-Butanediol[15]
Selectivity to 1-Hexene	High (~95%)[7]	Low (part of a broad distribution, ~20-30%)[7]
Reaction Temperature	~115 °C	80 - 120 °C[13]
Reaction Pressure	< 10 MPaG (~1450 psig)[7]	7 - 14 MPa (70 - 140 bar)[13]
Key Advantage	High yield and purity of 1-hexene[2]	Produces a wide range of valuable olefins[13]
Key Disadvantage	Less product flexibility	Complex separation required for pure 1-hexene[2]

Table 2: Catalyst Systems and Performance in Ethylene Trimerization

Catalyst System Component	Example	Function
Chromium Source	Cr(III) tris(2-ethylhexanoate) [10]	Primary active metal center for catalysis.
Ligand	2,5-dimethylpyrrole (DMP)[10]	Modifies the electronic and steric environment of the Cr center to favor trimerization.
Co-catalyst/Activator	Triethylaluminum (Et ₃ Al)[10]	Alkylates the chromium precursor to generate the active species.
Halide Promoter	Ethylaluminum dichloride (EtAlCl ₂) or similar	Enhances catalyst activity and selectivity.
Achieved 1-Hexene Purity	> 99 wt%[1]	-

Experimental Protocols

Protocol 1: General Procedure for Ethylene Trimerization

(This protocol is a generalized representation based on descriptions of the Chevron Phillips process and is intended for illustrative purposes.)[10]

- **Reactor Preparation:** A bubble column or stirred tank reactor is rendered inert (e.g., by purging with nitrogen or argon).
- **Solvent Addition:** The reactor is charged with a dry, deoxygenated solvent, typically cyclohexane.[10]
- **Catalyst Component Introduction:** The catalyst components are introduced into the reactor. This can be done sequentially or as a pre-mixed solution. The components include the chromium source, the pyrrole ligand, the aluminum alkyl activator, and a halide promoter.[10]
- **Reaction Initiation:** The reactor is brought to the target temperature (e.g., 115 °C) and pressurized with polymer-grade ethylene to the desired pressure (e.g., 800 psi). Ethylene is

continuously fed to the reactor.

- **Reaction Execution:** The reaction is allowed to proceed with efficient stirring and cooling to manage the exothermic heat of reaction. Residence time is typically controlled to be in the range of 4-6 hours.
- **Catalyst Deactivation:** The reactor effluent, containing **1-hexene**, unreacted ethylene, solvent, higher olefins, and catalyst residues, is treated with a deactivating agent (e.g., 2-ethylhexanol) to quench the catalyst.
- **Product Separation:** The effluent stream is processed through a series of separation units. Unreacted ethylene is flashed off and recycled. The liquid stream is then subjected to fractional distillation to separate the **1-hexene** product from the solvent and heavier olefin byproducts.

Protocol 2: 1-Hexene Purification via Isomerization of 2-ethyl-1-butene

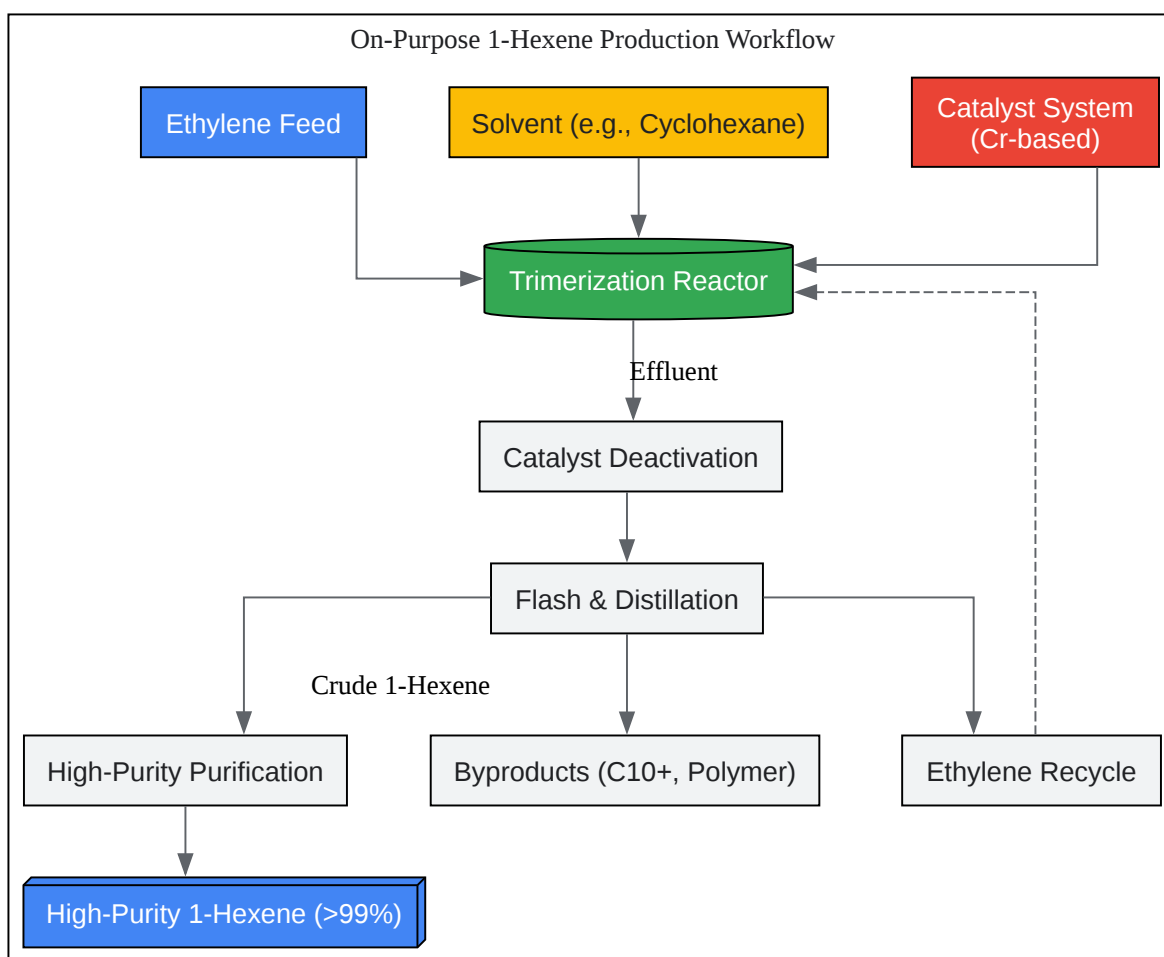
(Based on patented purification methods.)[\[23\]](#)

- **Feed Preparation:** A crude **1-hexene** stream containing 2-ethyl-1-butene as a key impurity (e.g., 0.3 wt% to 1.5 wt%) is obtained from the primary separation stage.[\[23\]](#)
- **Isomerization Reaction:** The crude stream is fed into a fixed-bed reactor containing an isomerization catalyst. Suitable catalysts include modified alumina, silica-alumina, or a zeolite.[\[23\]](#)
- **Reaction Conditions:** The reaction is carried out under conditions sufficient to selectively isomerize 2-ethyl-1-butene to 3-methyl-2-pentene while minimizing the isomerization of **1-hexene**. Typical conditions may include temperatures of 50-80 °C and pressures of 1-3 atmospheres.[\[17\]](#)
- **Effluent Processing:** The effluent from the isomerization reactor, now containing **1-hexene** and 3-methyl-2-pentene, is directed to a distillation column.
- **Final Purification:** Due to the significant boiling point difference between **1-hexene** (~63.4 °C) and the 3-methyl-2-pentene isomers (cis: ~67.6 °C, trans: ~70.4 °C), they are effectively

separated by fractional distillation.[17]

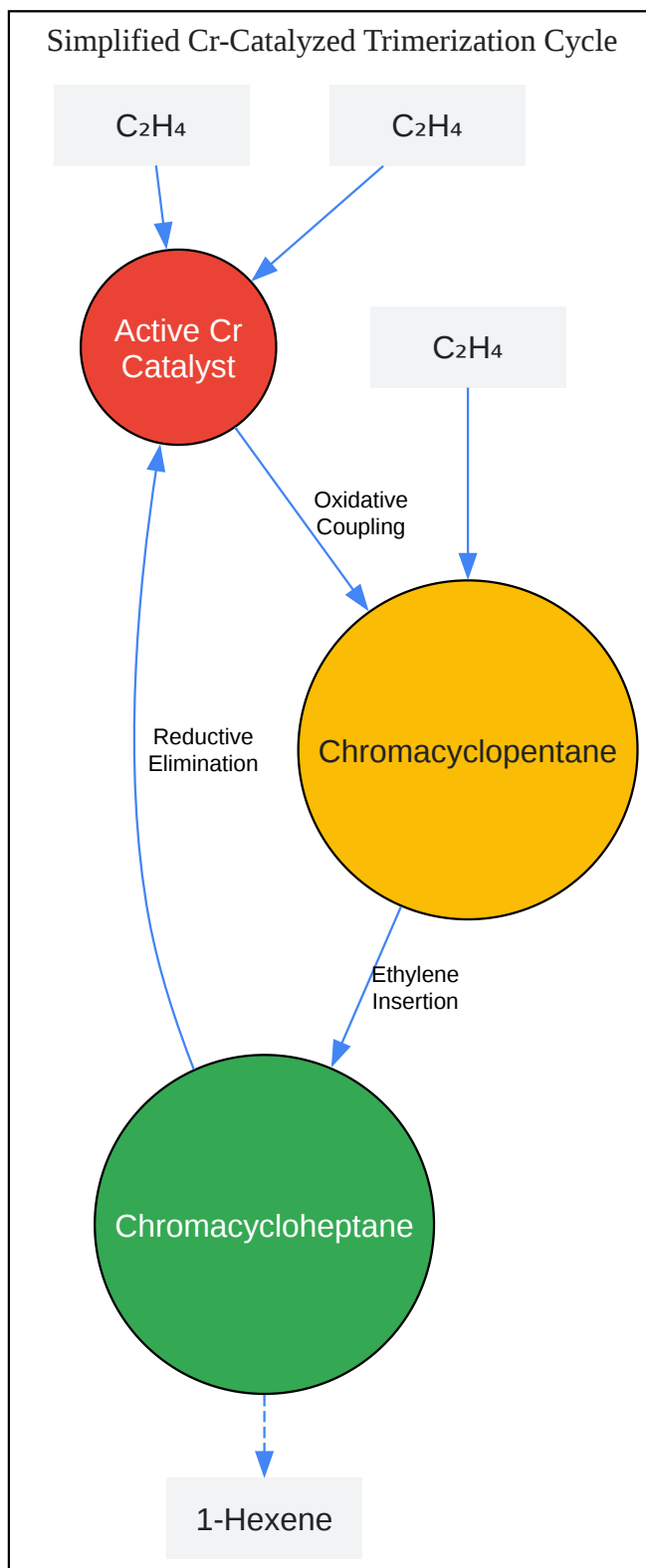
- Product Recovery: High-purity **1-hexene** (>99.5 wt%) is recovered as the overhead product from the distillation column.[23]

Visualizations



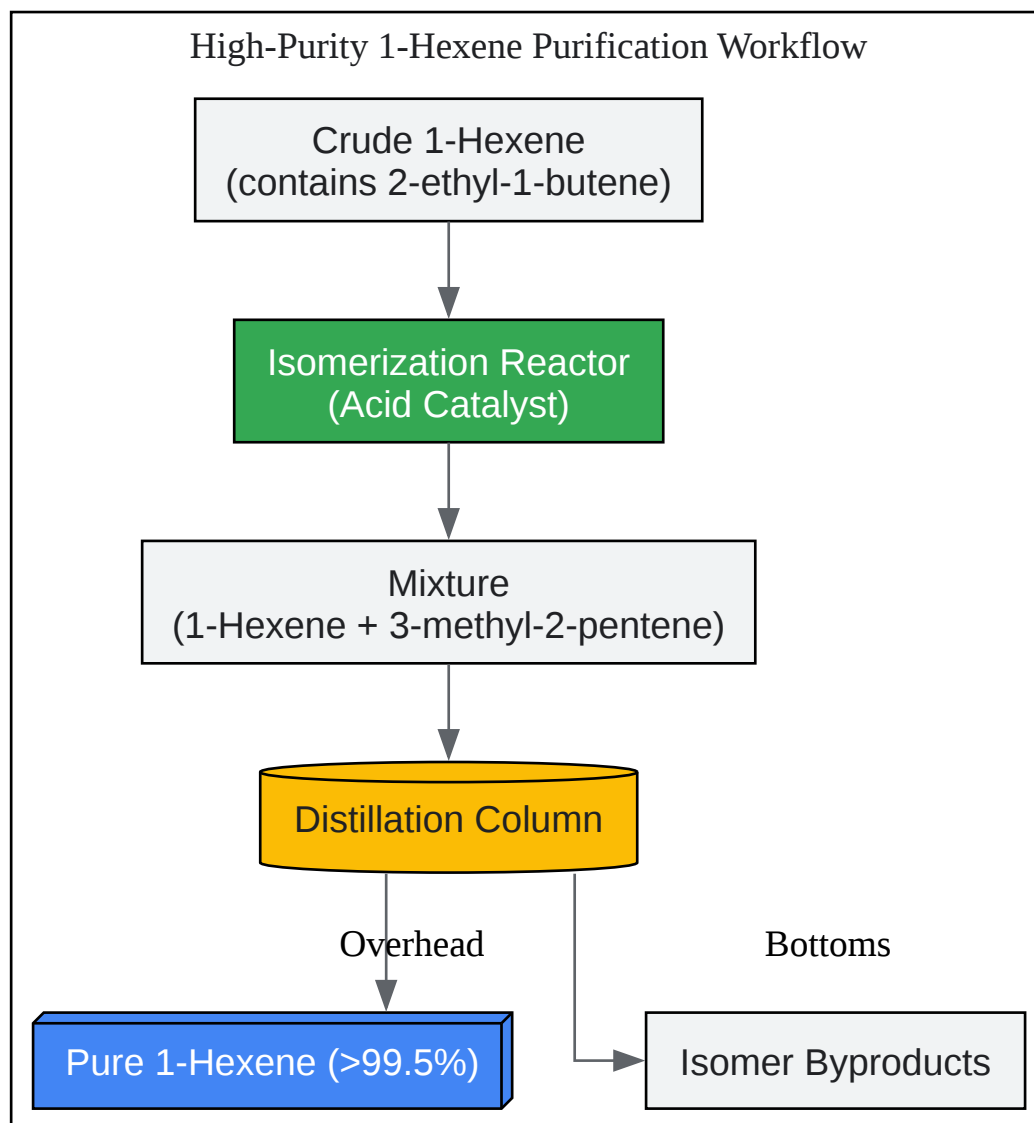
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Caption: Overall workflow for on-purpose **1-hexene** production.



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Caption: Simplified catalytic cycle for ethylene trimerization.



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Caption: Purification workflow for high-purity **1-hexene**.

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